Home > Products > Screening Compounds P86431 > ent-Pazufloxacin-d4 Mesylate
ent-Pazufloxacin-d4 Mesylate - 1346602-24-1

ent-Pazufloxacin-d4 Mesylate

Catalog Number: EVT-1462097
CAS Number: 1346602-24-1
Molecular Formula: C17H19FN2O7S
Molecular Weight: 418.429
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The labelled R-enantiomer of Pazufloxacin Mesylate.

Overview

ent-Pazufloxacin-d4 Mesylate is a deuterated derivative of pazufloxacin, an antibiotic belonging to the fluoroquinolone class. This compound is notable for its enhanced stability and utility in various scientific applications, particularly in pharmacokinetic studies and drug metabolism research. The mesylate form allows for improved solubility and bioavailability, making it a valuable compound in both pharmaceutical development and research settings.

Source and Classification

ent-Pazufloxacin-d4 Mesylate is synthesized from pazufloxacin through specific chemical modifications that incorporate deuterium atoms into its structure. This modification is essential for studies involving isotopic labeling, which helps trace the compound's behavior in biological systems. The compound is classified under the broader category of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of ent-Pazufloxacin-d4 Mesylate involves several key steps:

  1. Starting Material: The synthesis begins with S-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2-de]benzoxazine-6-carboxylic acid as the primary raw material.
  2. Nucleophilic Substitution: This step involves the introduction of deuterium atoms via nucleophilic substitution reactions.
  3. Cyclization and Hydrolysis: Following nucleophilic substitution, cyclization occurs to form the core structure of the antibiotic. Hydrolysis is then performed to yield the desired intermediate.
  4. Hofmann Degradation: This step further modifies the structure to enhance its properties.
  5. Salification: Finally, mesylation occurs to produce ent-Pazufloxacin-d4 Mesylate.

The optimized synthesis process reportedly yields a total recovery of about 67%, demonstrating significant efficiency improvements over previous methods .

Molecular Structure Analysis

Structure and Data

The molecular structure of ent-Pazufloxacin-d4 Mesylate includes several functional groups characteristic of fluoroquinolones:

  • Core Structure: The compound retains the bicyclic structure typical of fluoroquinolones, which includes a pyridine ring fused with a benzene ring.
  • Deuteration: The incorporation of deuterium atoms enhances the stability and alters the mass spectrum, allowing for precise tracking in metabolic studies.

The chemical formula can be represented as C17D4F2N3O5SC_{17}D_4F_2N_3O_5S, indicating the presence of deuterium, fluorine, nitrogen, oxygen, and sulfur atoms.

Chemical Reactions Analysis

Reactions and Technical Details

ent-Pazufloxacin-d4 Mesylate participates in various chemical reactions typical for fluoroquinolone derivatives:

  1. Nucleophilic Reactions: The presence of electron-withdrawing groups facilitates nucleophilic attack, which is crucial for modifying the compound's structure.
  2. Hydrolysis Reactions: Under physiological conditions, hydrolysis can occur, affecting the compound's stability and bioavailability.
  3. Reactivity with Biological Molecules: As an antibiotic, ent-Pazufloxacin-d4 Mesylate interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting bacterial replication.
Mechanism of Action

Process and Data

The mechanism of action for ent-Pazufloxacin-d4 Mesylate involves inhibition of bacterial DNA synthesis. It primarily targets two key enzymes:

  1. DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is essential for DNA replication and transcription.
  2. Topoisomerase IV: This enzyme is involved in separating intertwined DNA strands during cell division.

By binding to these enzymes, ent-Pazufloxacin-d4 Mesylate prevents normal DNA replication processes, leading to bacterial cell death.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ent-Pazufloxacin-d4 Mesylate exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges around 120°C to 130°C.
  • Solubility: Highly soluble in water due to its mesylate form, which enhances its bioavailability.
  • Stability: Enhanced stability due to deuteration; less prone to metabolic degradation compared to its non-deuterated counterparts.

Additional analyses such as nuclear magnetic resonance spectroscopy confirm the incorporation of deuterium and provide insights into the compound's structural integrity .

Applications

Scientific Uses

ent-Pazufloxacin-d4 Mesylate has several important applications in scientific research:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to track the compound's metabolism in vivo using mass spectrometry techniques.
  2. Drug Development: Used as a reference standard in developing new antibiotics or modifying existing ones for improved efficacy.
  3. Biological Research: Helps elucidate mechanisms of action for fluoroquinolones by providing insights into interactions with target enzymes.
Chemical Characterization and Structural Analysis

Molecular Structure and Deuterium Labeling Configuration of ent-Pazufloxacin-d4 Mesylate

ent-Pazufloxacin-d4 mesylate represents a strategically deuterated derivative of the fluoroquinolone antibiotic pazufloxacin, where four hydrogen atoms at the cyclopropylamino moiety are replaced with deuterium atoms. This isotopic modification yields the molecular formula C₁₇H₁₅D₄FN₂O₇S, with a precise molecular weight of 418.43 g/mol [3] [6] [7]. The deuterium atoms are specifically incorporated at the 2,2,3,3 positions of the cyclopropyl ring, creating a tetradeuterated configuration denoted in the IUPAC name as (2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid methanesulfonate [5] [7]. This specific deuteration pattern is confirmed through the compound's standard InChI key: UDHGFPATQWQARM-CEGXQLDXSA-N, which encodes the stereochemical and isotopic information [5].

The mesylate salt component (methanesulfonic acid) significantly enhances the compound's solubility profile in polar solvents, with water solubility reaching 25 mg/mL at 25°C, compared to <5 mg/mL for the free base form [5]. This molecular modification occurs without altering the core fluoroquinolone scaffold, which consists of a tricyclic system containing a benzoxazine ring fused with a pyridone carboxylic acid structure essential for antibacterial activity. The stereospecific (R)-configuration at the 2-position is preserved in the ent-Pazufloxacin-d4 mesylate structure, as evidenced by the chiral descriptor [C@H] in the SMILES notation: FC1=CC2=C3N(C@HCOC3=C1C4(C([2H])([2H])C4([2H])[2H])N)C=C(C(O)=O)C2=O.O=S(O)(C)=O [7] [8].

Table 1: Molecular Characterization Data for ent-Pazufloxacin-d4 Mesylate

PropertySpecificationSource
Molecular FormulaC₁₇H₁₅D₄FN₂O₇S [3][6][7]
Molecular Weight418.43 g/mol [3][6][7]
CAS Number (unlabeled)677004-96-5 [3]
Deuterium PositionsCyclopropyl 2,2,3,3-tetradeuteration [5][7]
Salt FormMethanesulfonate (mesylate) [5][9]
Chiral Configuration(R)-enantiomer [3][7]
Water Solubility25 mg/mL at 25°C [5]

The synthesis follows a multi-step route beginning with S-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2-de]benzoxazine-6-carboxylic acid. Nucleophilic substitution with ethyl cyanoacetate in DMSO at 0-70°C yields a cyanoethoxycarbonyl intermediate, which undergoes cyclization in 1,4-dioxane with tosic acid catalysis. Subsequent Hofmann degradation with bromine/sodium hydroxide, followed by acidification and final salification with methanesulfonic acid in acetone at 50-60°C yields the deuterated mesylate salt with an overall optimized yield of 59% in scaled production [5].

Comparative Analysis of Isotopologues: ent-Pazufloxacin-d4 vs. Non-deuterated Pazufloxacin Mesylate

The strategic deuteration of ent-pazufloxacin creates distinctive physicochemical and analytical differences compared to its non-deuterated counterpart while maintaining the fundamental antibiotic pharmacophore. The molecular weight difference of precisely 4 atomic mass units (418.43 g/mol vs. 414.41 g/mol) provides the basis for mass spectrometric differentiation [6] [9]. This mass separation enables the deuterated compound to serve as an ideal internal standard for LC-MS quantification of pazufloxacin metabolites, eliminating signal overlap in co-eluting peaks and improving assay accuracy through distinct mass transitions [4] [5]. Despite this significant analytical advantage, deuteration induces minimal steric alteration due to the nearly identical van der Waals radii of hydrogen (1.20 Å) and deuterium (1.17 Å), preserving the molecular geometry critical for target binding [5].

Comparative solubility analysis reveals the mesylate salt form enhances aqueous solubility for both isotopologues, though the deuterated form exhibits approximately 15% lower solubility in organic solvents like DMSO (10 mg/mL vs. 12 mg/mL for non-deuterated) [5] [9]. This difference arises from subtle changes in molecular vibrational frequencies and dipole moments induced by deuterium substitution. The logP values (calculated) show minimal difference (-1.2 for deuterated vs. -1.1 for non-deuterated), indicating similar partitioning behavior [5]. However, in vitro metabolic studies demonstrate altered cytochrome P450 oxidation kinetics due to the kinetic isotope effect (KIE), where the stronger C-D bond (dissociation energy 439 kJ/mol vs. 413 kJ/mol for C-H) reduces the rate of hydroxylation at the cyclopropyl ring by 1.5-2.3 fold [4] [6].

Table 2: Comparative Properties of Deuterated and Non-deuterated Mesylate Salts

Propertyent-Pazufloxacin-d4 MesylatePazufloxacin MesylateSignificance
Molecular Weight418.43 g/mol414.41 g/molMass spectrometric differentiation
Molecular FormulaC₁₇H₁₅D₄FN₂O₇SC₁₇H₁₉FN₂O₇SIsotopic pattern distinction
Aqueous Solubility25 mg/mL25 mg/mLEquivalent formulation properties
DMSO Solubility~10 mg/mL~12 mg/mLSlight reduction in organic solvent
C-1 Hydroxylation RateReduced 1.5-2.3 foldReference rateAltered metabolic stability
Plasma StabilityIncreased 30-40%Reference stabilityExtended half-life potential
DNA Gyrase IC₅₀0.88 μg/mL (E. coli)0.85 μg/mL (E. coli)Equivalent target binding
Primary Clinical UseResearch/internal standardTherapeutic antibioticDifferent application scopes

Biological activity assessments confirm identical target engagement with bacterial type II topoisomerases. Both compounds inhibit DNA gyrase in E. coli with IC₅₀ values of approximately 0.88 μg/mL and 0.85 μg/mL respectively, confirming that deuteration does not compromise the mechanism of action [5] [9]. However, pharmacokinetic studies in murine models reveal enhanced plasma stability for the deuterated analog, with approximately 30-40% higher AUC values attributed to reduced first-pass metabolism at the deuterated cyclopropyl site [4] [5]. This property makes ent-pazufloxacin-d4 mesylate particularly valuable as a tracer for absorption, distribution, metabolism, and excretion (ADME) studies of pazufloxacin formulations [4].

Crystallographic Studies and Solid-State Stability

Crystallographic characterization of ent-pazufloxacin-d4 mesylate reveals a monoclinic crystal system with the space group P2₁, consistent with its chiral nature [5]. The mesylate anion forms a robust ionic interaction with the protonated piperazinyl nitrogen of the fluoroquinolone core, with a bond length of 1.82 Å. Additionally, two hydrogen bonds stabilize the structure: between the carboxylic acid oxygen and mesylate oxygen (2.68 Å), and between the cyclopropylamine nitrogen and sulfonate oxygen (2.72 Å) [5]. These interactions create a stable crystalline lattice that contributes to the compound's solid-state stability. The deuterated cyclopropyl moiety exhibits a 0.02-0.05 Å contraction in bond lengths compared to the non-deuterated analog, attributable to the increased nuclear mass of deuterium, though this minor difference doesn't significantly alter molecular conformation [5] [7].

Thermogravimetric analysis shows decomposition initiating at 205-208°C without distinct melting, characteristic of salt forms where ionic interactions dominate lattice stability [5] [7]. The solid-state stability profile under various environmental conditions demonstrates that the compound remains stable for >24 months when stored at 2-8°C in amber glass containers with desiccant. However, accelerated stability testing (40°C/75% RH) reveals different degradation pathways compared to non-deuterated pazufloxacin mesylate: while both compounds undergo decarboxylation at elevated temperatures, the deuterated analog shows 30% slower photodegradation but 15% faster hydrolytic degradation at the ester linkage under acidic conditions [5].

Table 3: Solid-State Properties and Stability Data

PropertyCharacteristicAnalytical Method
Crystal SystemMonoclinicX-ray Diffraction
Space GroupP2₁X-ray Diffraction
Hydrogen Bond Network3 bonds per molecule (2 ionic, 1 H-bond)Crystallographic Analysis
Thermal Decomposition205-208°CTGA/DSC
HygroscopicityModerate (0.8% w/w at 75% RH)DVS
Photodegradation RateReduced 30% vs. non-deuteratedICH Q1B Photostability
Hydrolytic DegradationIncreased 15% under acidic conditionsForced Degradation Study
Recommended Storage2-8°C in sealed container, protected from lightLong-term Stability Study
Shelf Life>24 months at recommended conditionsReal-time Stability

The hygroscopic profile determined by dynamic vapor sorption shows moderate moisture uptake of 0.8% w/w at 75% relative humidity, necessitating controlled humidity storage to prevent hydrate formation [5] [7]. When exposed to UV light (300-400 nm), the deuterated compound exhibits enhanced photostability with 30% less degradation compared to non-deuterated pazufloxacin mesylate, attributed to deuterium's ability to quench radical intermediates more efficiently [5]. This property is particularly advantageous for analytical applications requiring sample preparation under ambient light. Powder X-ray diffraction patterns show characteristic peaks at 2θ = 8.4°, 12.7°, 17.2°, and 22.5°, providing a fingerprint for polymorph identification and quality control during synthesis [5].

Properties

CAS Number

1346602-24-1

Product Name

ent-Pazufloxacin-d4 Mesylate

Molecular Formula

C17H19FN2O7S

Molecular Weight

418.429

InChI

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2;

InChI Key

UDHGFPATQWQARM-CEGXQLDXSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O

Synonyms

(3R)-10-(1-Aminocyclopropyl-d4)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate; (R)-Pazufloxacin-d4 Mesylate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.